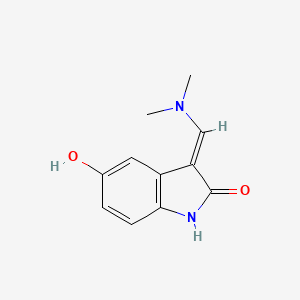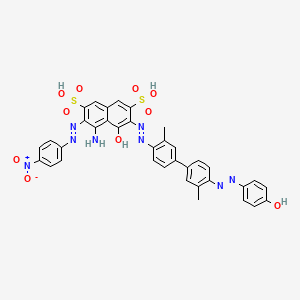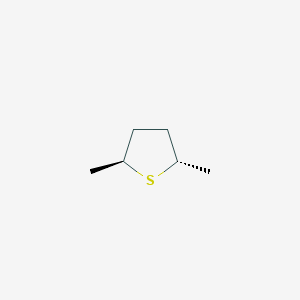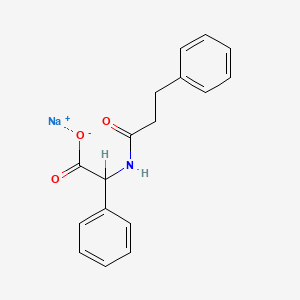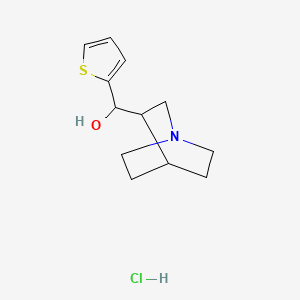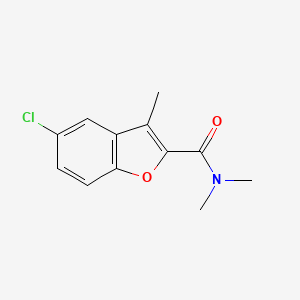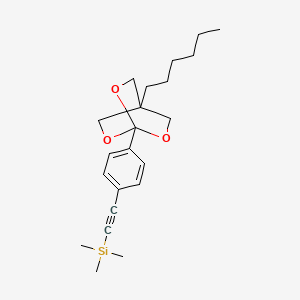
Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl-, is a complex organosilicon compound It features a unique structure with a trioxabicyclo octane ring, a phenyl group, and a trimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- typically involves multiple steps:
Formation of the Trioxabicyclo Octane Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the Ethynyl Group: The ethynyl group is added via a Sonogashira coupling reaction.
Attachment of the Trimethylsilane Group: Finally, the trimethylsilane group is introduced using a silylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ethynyl group or other unsaturated bonds.
Substitution: The phenyl and trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce saturated hydrocarbons.
科学的研究の応用
Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and nanocomposites.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a bioactive compound.
Industry: It is used in the production of specialty chemicals and as a precursor for other organosilicon compounds.
作用機序
The mechanism of action of Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- involves its interaction with molecular targets through its functional groups. The trioxabicyclo octane ring and phenyl group can engage in π-π interactions, while the ethynyl and trimethylsilane groups can participate in covalent bonding and hydrophobic interactions. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules.
類似化合物との比較
Similar Compounds
- Silane, ((4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Silane, ((4-(4-(3-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
Uniqueness
Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties and influences its reactivity compared to similar compounds. The specific arrangement of functional groups also allows for unique interactions and applications in various fields.
特性
CAS番号 |
134152-40-2 |
|---|---|
分子式 |
C22H32O3Si |
分子量 |
372.6 g/mol |
IUPAC名 |
2-[4-(4-hexyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C22H32O3Si/c1-5-6-7-8-14-21-16-23-22(24-17-21,25-18-21)20-11-9-19(10-12-20)13-15-26(2,3)4/h9-12H,5-8,14,16-18H2,1-4H3 |
InChIキー |
MDWHBHIMCQKWHG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





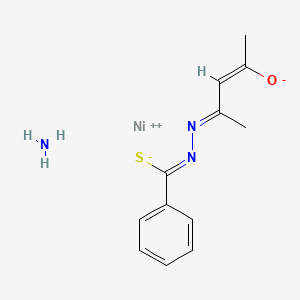
![[(2R)-2-hydroxyoctacosyl] dihydrogen phosphate](/img/structure/B12730355.png)
